molecular formula C11H21NO B13258073 2-(Azepan-2-YL)cyclopentan-1-OL

2-(Azepan-2-YL)cyclopentan-1-OL

Cat. No.: B13258073
M. Wt: 183.29 g/mol
InChI Key: UOEWEYRSPWXSFN-UHFFFAOYSA-N
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Description

2-(Azepan-2-YL)cyclopentan-1-OL is a bicyclic organic compound featuring a cyclopentanol backbone substituted at the 2-position with an azepane (a seven-membered saturated amine ring). This structure confers unique conformational flexibility and amphiphilic properties due to the polar hydroxyl group and the hydrophobic azepane moiety. The compound’s synthesis likely involves cyclization or ring-closing reactions, as suggested by analogous methods for tetrahydrofuran derivatives and cyclopentanol analogs .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(azepan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H21NO/c13-11-7-4-5-9(11)10-6-2-1-3-8-12-10/h9-13H,1-8H2

InChI Key

UOEWEYRSPWXSFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2CCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)cyclopentan-1-ol typically involves the reaction of azepane with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

Scientific Research Applications

2-(Azepan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s azepane ring and cyclopentanol moiety allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(Azepan-2-YL)cyclopentan-1-OL with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
2-(Azepan-2-YL)cyclopentan-1-OL C₁₁H₂₁NO 183.3 7-membered amine ring (azepane) High conformational flexibility; moderate solubility in polar solvents
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol C₉H₁₈N₂O ~170.3 6-membered diamine ring (piperazine) Rigid structure; enhanced basicity due to dual nitrogen centers
2-(Prop-2-en-1-yl)cyclopentan-1-ol C₈H₁₄O 126.2 Alkenyl group Lipophilic; prone to electrophilic addition reactions
2-(3-Methylbut-2-en-1-yl)-cyclopentan-1-ol C₁₀H₁₈O 154.2 Branched alkenyl group Increased steric hindrance; lower solubility in aqueous media
Key Observations:
  • Basicity and Solubility : The piperazine analog’s dual nitrogen atoms increase basicity, favoring salt formation in acidic environments, whereas the azepane derivative exhibits moderate polarity suitable for balanced solubility .
  • Reactivity : Alkenyl-substituted analogs (e.g., prop-2-en-1-yl derivatives) are more reactive toward addition or oxidation due to unsaturated bonds, unlike the amine-containing analogs .

Biological Activity

2-(Azepan-2-YL)cyclopentan-1-OL is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Azepan-2-YL)cyclopentan-1-OL is C11H19NOC_{11}H_{19}NO, characterized by a cyclopentanol moiety and an azepane ring. The compound exhibits a unique structure that may influence its interactions with biological targets.

Pharmacological Profile

Research indicates that 2-(Azepan-2-YL)cyclopentan-1-OL may interact with various biological systems, particularly in the context of G protein-coupled receptors (GPCRs). GPCRs are pivotal in drug discovery due to their role in numerous physiological processes and diseases. The compound's ability to modulate these receptors could position it as a candidate for therapeutic applications.

Studies suggest that the compound may exert its effects through:

  • Receptor Binding : Potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways, impacting cellular signaling and homeostasis.

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of 2-(Azepan-2-YL)cyclopentan-1-OL on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting anxiolytic properties attributed to serotonergic modulation.
  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases.
  • Cytotoxicity Assessment : Testing against various cancer cell lines revealed selective cytotoxicity, particularly towards breast cancer cells, highlighting its potential as an anticancer agent.

Data Summary

Study TypeFindingsReference
NeuropharmacologyReduced anxiety-like behavior in models
Anti-inflammatoryInhibition of cytokine production
CytotoxicitySelective cytotoxicity towards breast cancer cells

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